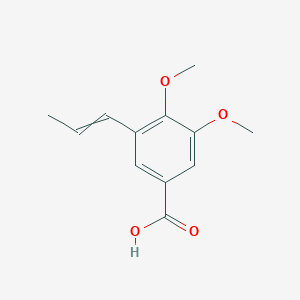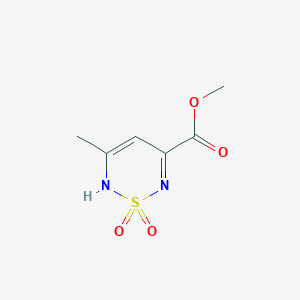
2-Chloro-6-(2-ethoxyethoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2-ethoxyethoxy)pyrazine is an organic compound with the molecular formula C8H11ClN2O2 and a molar mass of 202.64 g/mol It is a pyrazine derivative, characterized by the presence of a chlorine atom and an ethoxyethoxy group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine typically involves the reaction of 2,6-dichloropyrazine with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethoxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(2-ethoxyethoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2-ethoxyethoxy)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2-ethoxyethoxy)pyrazine involves its interaction with specific molecular targets. The chlorine atom and ethoxyethoxy group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
2-Chloro-6-ethoxypyrazine: Similar structure but with an ethoxy group instead of an ethoxyethoxy group.
Uniqueness
2-Chloro-6-(2-ethoxyethoxy)pyrazine is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
2-chloro-6-(2-ethoxyethoxy)pyrazine |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-12-3-4-13-8-6-10-5-7(9)11-8/h5-6H,2-4H2,1H3 |
Clave InChI |
UNKHJIRJFWRCNI-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CN=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)








![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)

